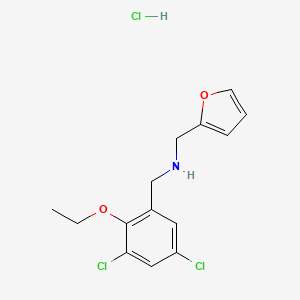![molecular formula C21H19N3O4 B5404844 N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]phenylalanine](/img/structure/B5404844.png)
N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]phenylalanine is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as OPAP, and it has been found to have several beneficial properties that make it a promising candidate for use in various medical applications.
Mecanismo De Acción
The mechanism of action of OPAP involves the inhibition of the enzyme dihydrofolate reductase (DHFR). This enzyme is essential for the synthesis of DNA, and its inhibition leads to the inhibition of DNA synthesis, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
OPAP has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the enzyme DHFR. Additionally, OPAP has been found to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using OPAP in lab experiments is its ability to inhibit the enzyme DHFR, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using OPAP is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on OPAP. One potential direction is the development of new derivatives of OPAP that have improved efficacy and reduced toxicity. Additionally, research could focus on the use of OPAP in combination with other drugs to enhance its therapeutic effects. Finally, further research is needed to fully understand the mechanisms of action of OPAP and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of OPAP involves the reaction of 2-aminobenzophenone with 3-phenyl-1,2,4-triazole-5-thiol in the presence of sodium hydroxide. The resulting product is then reacted with N-Boc-phenylalanine and acetic anhydride to obtain N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]phenylalanine.
Aplicaciones Científicas De Investigación
OPAP has been found to have several potential applications in the field of medicine. One of the most promising applications is in the treatment of cancer. Research has shown that OPAP can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for use in cancer therapy.
Propiedades
IUPAC Name |
2-[[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-19(22-18(21(27)28)13-15-7-3-1-4-8-15)14-24-20(26)12-11-17(23-24)16-9-5-2-6-10-16/h1-12,18H,13-14H2,(H,22,25)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJKVBRKEPZVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5404763.png)
![N-(2-ethylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5404770.png)
![1-(2,3-dimethylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5404772.png)
![2-methyl-4-phenyl-5-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)piperidin-3-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5404779.png)
![4-isobutoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5404785.png)
![4-(hydroxymethyl)-1-[(1-methyl-1H-indazol-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5404787.png)
![6-amino-4-(3-fluorophenyl)-3-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5404800.png)
![3-[3-(3-bromophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5404808.png)
![2-methyl-1-{1-[(1-propyl-1H-imidazol-2-yl)methyl]azetidin-3-yl}piperidine](/img/structure/B5404821.png)
![2-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5404828.png)
![5-{[{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}pyrimidin-2-amine](/img/structure/B5404834.png)

![N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5404861.png)
![5-[(3-methoxyphenoxy)methyl]-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5404878.png)